molecular formula C30H32O7P2 B1591110 Oxybis(1-methylethylene) tetraphenyl diphosphite CAS No. 80584-85-6

Oxybis(1-methylethylene) tetraphenyl diphosphite

Cat. No. B1591110
CAS RN: 80584-85-6
M. Wt: 566.5 g/mol
InChI Key: XZZWOTQMUOIIFX-UHFFFAOYSA-N
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Description

Oxybis(1-methylethylene) tetraphenyl diphosphite, also known by other names such as tetraphenyl dipropyleneglycol diphosphite , is a chemical compound with the molecular formula C30H32O7P2 . It falls within the class of diphosphites and is commonly used as a stabilizer in various applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-methylethylene glycol with tetraphenyl diphosphite . The resulting product is Oxybis(1-methylethylene) tetraphenyl diphosphite. The synthesis process is typically carried out under controlled conditions in the presence of suitable catalysts .


Molecular Structure Analysis

  • 2 phosphite/thiophosphite groups .


Chemical Reactions Analysis

This compound is primarily used as a stabilizer in various polymerization reactions. It acts by scavenging free radicals and inhibiting oxidation processes. Its chemical reactivity lies in its ability to donate phosphite groups, which can participate in redox reactions .


Physical And Chemical Properties Analysis

  • Appearance : Typically a white crystalline powder .

Safety And Hazards

  • Skin Irritation : Classified as Skin Irritant (H315) according to CLP criteria. It bears the GHS07 warning symbol .
  • Eye Irritation : Classified as Eye Irritant (H319) according to CLP criteria .

Future Directions

Research on Oxybis(1-methylethylene) tetraphenyl diphosphite continues to explore its applications in various industries, including plastics, coatings, and adhesives. Future studies may focus on optimizing its synthesis, understanding its degradation pathways, and exploring novel applications .

properties

IUPAC Name

1-(2-diphenoxyphosphanyloxypropoxy)propan-2-yl diphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O7P2/c1-25(32-38(34-27-15-7-3-8-16-27)35-28-17-9-4-10-18-28)23-31-24-26(2)33-39(36-29-19-11-5-12-20-29)37-30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZWOTQMUOIIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OP(OC1=CC=CC=C1)OC2=CC=CC=C2)OP(OC3=CC=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162495
Record name Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxybis(1-methylethylene) tetraphenyl diphosphite

CAS RN

80584-85-6
Record name Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80584-85-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxybis(1-methylethylene) tetraphenyl diphosphite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, oxybis(1-methyl-2,1-ethanediyl) tetraphenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxybis(1-methylethylene) tetraphenyl diphosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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